molecular formula C29H48O3 B12326765 26-r-8-Oxo-alpha-ocerin

26-r-8-Oxo-alpha-ocerin

Cat. No.: B12326765
M. Wt: 444.7 g/mol
InChI Key: DVVFWIFZKRQOJA-UHFFFAOYSA-N
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Description

26-r-8-Oxo-alpha-ocerin is a chemical compound known for its unique structure and properties. It is also referred to as 26-Nor-8-oxo-alpha-onocerin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 26-r-8-Oxo-alpha-ocerin involves several steps, typically starting from simpler organic molecules. The synthetic route often includes oxidation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods. It involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency. Advanced techniques like continuous flow reactors may be employed to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

26-r-8-Oxo-alpha-ocerin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

26-r-8-Oxo-alpha-ocerin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 26-r-8-Oxo-alpha-ocerin involves its interaction with specific molecular targets and pathways. It can modulate cellular signaling pathways, leading to changes in cell behavior and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in promoting cell differentiation and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structure and the specific reactions it undergoes.

Properties

IUPAC Name

6-hydroxy-1-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVFWIFZKRQOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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